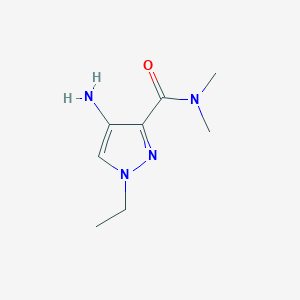

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14662853

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N4O |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 4-amino-1-ethyl-N,N-dimethylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C8H14N4O/c1-4-12-5-6(9)7(10-12)8(13)11(2)3/h5H,4,9H2,1-3H3 |

| Standard InChI Key | FUROZCHGLGPXLY-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=N1)C(=O)N(C)C)N |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—substituted at positions 1, 3, and 4. The 1-position is occupied by an ethyl group (), while the 3-position contains a carboxamide group (). An amino group () is attached to the 4-position, completing the substitution pattern .

The IUPAC name, 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide, reflects this arrangement. Key structural identifiers include:

Physicochemical Properties

Predicted and experimental data highlight the following properties:

| Property | Value | Source |

|---|---|---|

| Density | Predicted | |

| Boiling Point | 379.6 \pm 27.0 \, ^\circ\text{C} | Predicted |

| pKa | Predicted | |

| Molecular Weight | 182.22 g/mol | Experimental |

The low pKa suggests weak acidity, likely attributable to the amino group. The density and boiling point align with trends observed in substituted pyrazoles .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters or nitriles under acidic or basic conditions .

-

Alkylation: Introduction of the ethyl group at the 1-position using ethylating agents like ethyl iodide or diethyl sulfate.

-

Carboxamide Functionalization: Reaction of a carboxylic acid intermediate with dimethylamine in the presence of coupling agents (e.g., DCC).

A representative pathway is illustrated below:

Industrial Production

While laboratory-scale synthesis is well-documented, industrial production optimizes yield and purity through:

-

Continuous Flow Reactors: Enhancing reaction control and scalability.

-

Advanced Purification: Chromatography and crystallization to achieve >98% purity .

Applications in Pharmaceutical Research

Biological Activity

Pyrazole derivatives exhibit diverse bioactivities, and this compound serves as a precursor for drugs targeting:

-

Antimicrobial Agents: Modifications to the carboxamide group enhance interactions with bacterial enzymes .

-

Anticancer Therapeutics: The amino group facilitates hydrogen bonding with kinase ATP-binding sites, inhibiting proliferation.

Case Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume